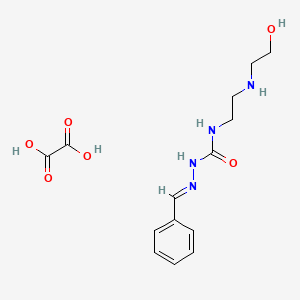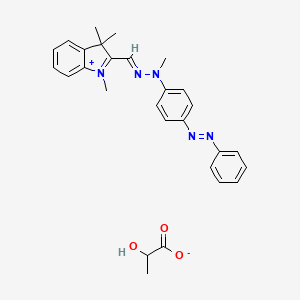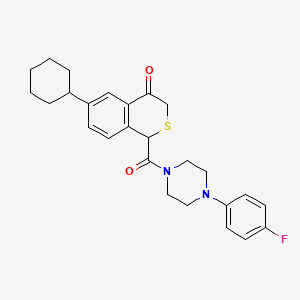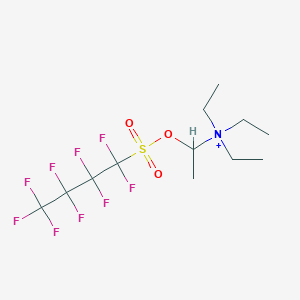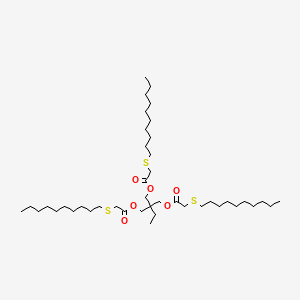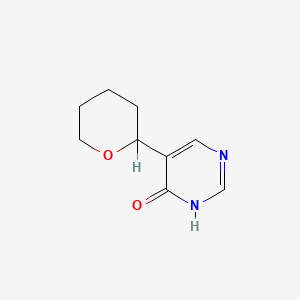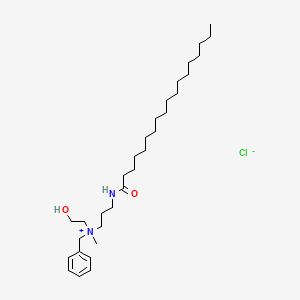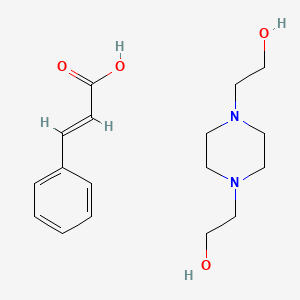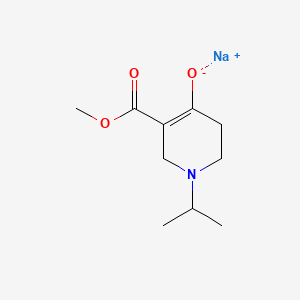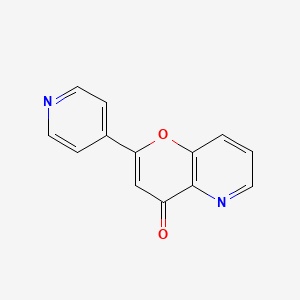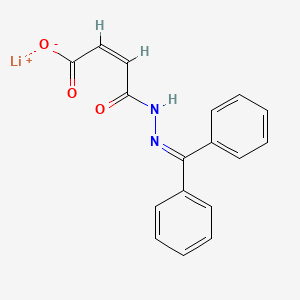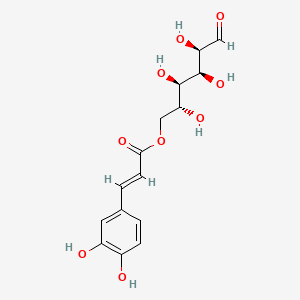
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is a complex organic compound with a unique structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a dibenzo[a,d]cyclopentene core with an ethylamine and cyclohexyl group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride typically involves a multi-step process. One common method includes the formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzosuberol: 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol.
5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene: Another derivative of the dibenzo[a,d]cycloheptene core.
Uniqueness
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
62469-26-5 |
|---|---|
Fórmula molecular |
C22H26ClN |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
N-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C22H25N.ClH/c1-5-11-20-17(7-1)13-14-18-8-2-6-12-21(18)22(20)15-16-23-19-9-3-4-10-19;/h1-2,5-8,11-12,15,19,23H,3-4,9-10,13-14,16H2;1H |
Clave InChI |
YGJSZJLYEYLYNY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC=C2C3=CC=CC=C3CCC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


